molecular formula C17H18O2 B1630077 5-(4-Biphenylyl)valeric acid CAS No. 51994-31-1

5-(4-Biphenylyl)valeric acid

Cat. No.: B1630077
CAS No.: 51994-31-1
M. Wt: 254.32 g/mol
InChI Key: RWKWHHLDSGRVAR-UHFFFAOYSA-N
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Description

5-(4-Biphenylyl)valeric acid, also known as [1,1’-Biphenyl]-4-pentanoic acid or 5-{[1,1’-biphenyl]-4-yl}pentanoic acid, is a chemical compound with the molecular formula C17H18O2 . It has a molecular weight of 254.32 .


Molecular Structure Analysis

The molecular structure of this compound consists of a biphenyl group attached to a valeric acid group . The exact 3D structure is not provided in the search results.

Scientific Research Applications

Polymer Production

  • Polymer Synthesis : 5-(4-Biphenylyl)valeric acid has been used in producing poly(3-hydroxyalkanoates) with aromatic constituents. Pseudomonas oleovorans, when grown on this compound, produced a crystalline polymer with unique thermal properties, representing a novel class of aromatic-containing bacterial polyhydroxyalkanoate (PHA) (Curley et al., 1996).

Biotechnology Applications

  • Recombinant Antibody Production : Valeric acid, a related compound, has shown potential in biotechnology. It was found to induce cell cycle arrest in CHO cell cultures, improving monoclonal antibody productivity, an insight valuable for biopharmaceutical manufacturing (Park et al., 2016).

Industrial Chemistry

  • Chemical Synthesis : this compound has been used in various chemical syntheses. For example, its derivatives have been produced from crude glycerol, combining fermentation and electrochemistry for fine chemical production (Ganigué et al., 2019).
  • Catalytic Pyrolysis : Studies have explored the thermal decomposition of valeric acid on nanoscale oxides, crucial for developing efficient catalytic pyrolytic conversion techniques in renewable platform chemicals production (Kulyk et al., 2017).

Animal Nutrition

  • Poultry Feed Additive : Valeric acid glyceride esters, structurally related to this compound, have been used in broiler feed. They improved performance and reduced the incidence of necrotic enteritis, highlighting potential in animal nutrition (Onrust et al., 2018).

Environmental Applications

  • Biomass Utilization : Engineered Escherichia coli has been used to produce valeric acid from glucose, demonstrating a sustainable method for producing this chemical intermediate from renewable sources (Dhande et al., 2012).

Safety and Hazards

The safety data sheet for a related compound, valeric acid, indicates that it is considered hazardous. It is classified as a flammable liquid and can cause severe skin burns and eye damage. It may also cause respiratory irritation .

Properties

IUPAC Name

5-(4-phenylphenyl)pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O2/c18-17(19)9-5-4-6-14-10-12-16(13-11-14)15-7-2-1-3-8-15/h1-3,7-8,10-13H,4-6,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWKWHHLDSGRVAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10622550
Record name 5-([1,1'-Biphenyl]-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51994-31-1
Record name 5-([1,1'-Biphenyl]-4-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10622550
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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